molecular formula C14H23N3O3 B8196479 tert-Butyl 4-(piperidin-4-ylmethoxy)-1H-pyrazole-1-carboxylate

tert-Butyl 4-(piperidin-4-ylmethoxy)-1H-pyrazole-1-carboxylate

Cat. No.: B8196479
M. Wt: 281.35 g/mol
InChI Key: ZHDGLHAHRIJCTR-UHFFFAOYSA-N
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Description

tert-Butyl 4-(piperidin-4-ylmethoxy)-1H-pyrazole-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, a piperidine ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(piperidin-4-ylmethoxy)-1H-pyrazole-1-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate leaving group on the pyrazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazole ring or the ester group, potentially converting the ester to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group attached to the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 4-(piperidin-4-ylmethoxy)-1H-pyrazole-1-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The exact mechanism of action for tert-Butyl 4-(piperidin-4-ylmethoxy)-1H-pyrazole-1-carboxylate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The piperidine and pyrazole rings are known to engage in hydrogen bonding and hydrophobic interactions, which could facilitate binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(piperidin-4-ylmethoxy)piperidine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl 4-(piperidin-4-ylmethoxy)-1H-pyrazole-1-carboxylate is unique due to the presence of both a pyrazole ring and a piperidine ring. This dual functionality allows for a broader range of chemical reactions and potential biological activities. The tert-butyl ester group also provides steric hindrance, which can influence the compound’s reactivity and stability.

By understanding the synthesis, reactivity, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

tert-butyl 4-(piperidin-4-ylmethoxy)pyrazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-14(2,3)20-13(18)17-9-12(8-16-17)19-10-11-4-6-15-7-5-11/h8-9,11,15H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDGLHAHRIJCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)OCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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